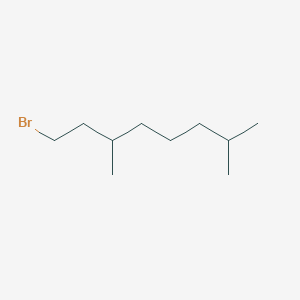
1-Bromo-3,7-dimethyloctane
Overview
Description
5-(Hydroxymethyl)cytidine is a derivative of the nucleoside cytidine, characterized by the presence of a hydroxymethyl group at the 5-position of the cytosine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)cytidine typically involves the oxidation of 5-methylcytidine. One common method employs ten-eleven translocation (TET) enzymes to catalyze the oxidation process . Another approach involves chemical oxidation using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of 5-(Hydroxymethyl)cytidine is less common, but it can be scaled up using biotechnological methods involving engineered microorganisms that express TET enzymes. These microorganisms can be cultured in bioreactors to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)cytidine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 5-formylcytidine and 5-carboxylcytidine.
Reduction: Reduction reactions can convert it back to 5-methylcytidine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and TET enzymes
Reduction: Sodium borohydride and other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-formylcytidine, 5-carboxylcytidine.
Reduction: 5-methylcytidine.
Substitution: Various substituted cytidine derivatives.
Scientific Research Applications
5-(Hydroxymethyl)cytidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)cytidine involves its incorporation into RNA and DNA, where it can influence gene expression by altering the methylation status of cytosine residues. This modification can affect the binding of transcription factors and other regulatory proteins, leading to changes in gene expression . The compound is also involved in the demethylation pathway, where it serves as an intermediate in the conversion of 5-methylcytidine to unmodified cytidine .
Comparison with Similar Compounds
5-Methylcytidine: A precursor to 5-(Hydroxymethyl)cytidine, involved in DNA methylation.
5-Formylcytidine: An oxidation product of 5-(Hydroxymethyl)cytidine, involved in further demethylation processes.
5-Carboxylcytidine: Another oxidation product, representing a further step in the demethylation pathway.
Uniqueness: 5-(Hydroxymethyl)cytidine is unique due to its role as an intermediate in the active demethylation of DNA and RNA. Its presence can indicate dynamic changes in the epigenetic landscape, making it a valuable marker for studying gene regulation and cellular differentiation .
Properties
IUPAC Name |
1-bromo-3,7-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSUDZKDSKCYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955417 | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3383-83-3 | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003383833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 1-bromo-3,7-dimethyloctane as a substrate in this research?
A: this compound serves as a model substrate to investigate the selectivity patterns of iron catalysts in aliphatic C-H oxidation. The presence of both methyl and bromine substituents allows researchers to study how steric and electronic factors influence the reactivity of different C-H bonds in the molecule. By analyzing the product distribution obtained from the oxidation of this compound, researchers can gain insights into the regioselectivity and chemoselectivity of the investigated catalyst systems [].
Q2: How does the spin state of the iron catalyst impact the oxidation of this compound?
A: The research demonstrates that the spin state of the oxoiron(V) intermediate, either low-spin (S = 1/2) or high-spin (S = 3/2), generated by the iron catalyst, does not directly correlate with a uniform trend in chemo- and regioselectivity during the oxidation of this compound and other substrates. This finding contrasts with previous observations in asymmetric epoxidation reactions where a clear correlation between spin state and enantioselectivity was observed. Therefore, the relationship between the spin state of the catalyst and the oxidation outcome of this compound is complex and requires further investigation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide](/img/structure/B123204.png)
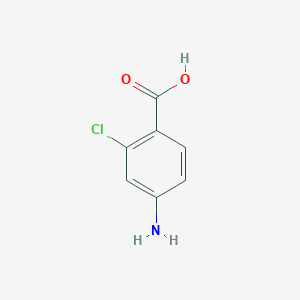
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)
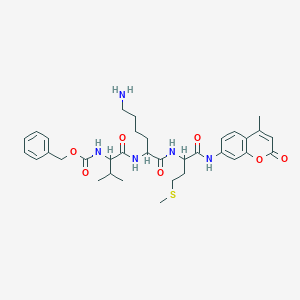
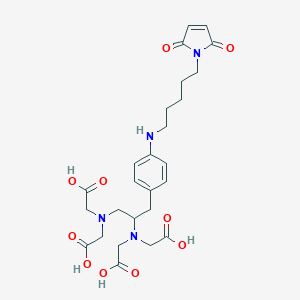


![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)
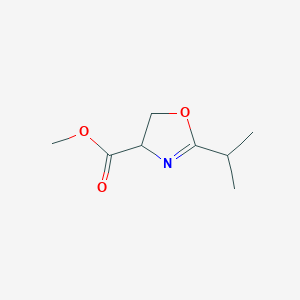
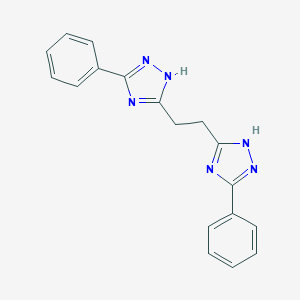
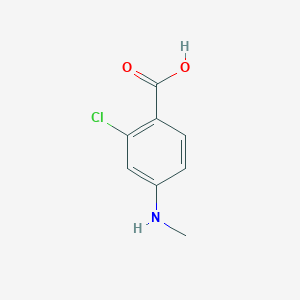
![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)

